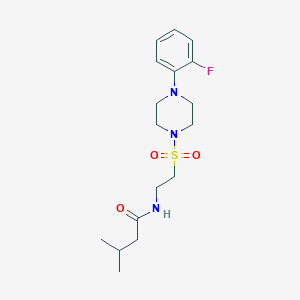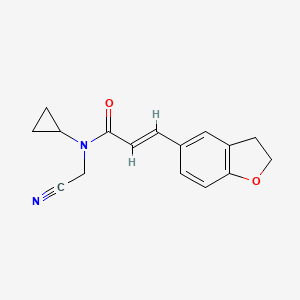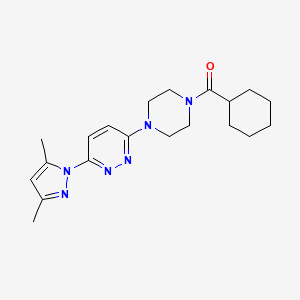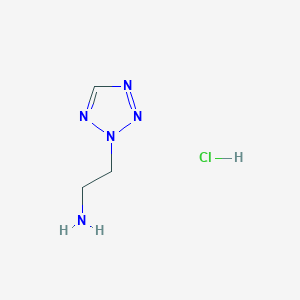
4-(4-methylphenyl)sulfonyl-N-prop-2-enyl-2-thiophen-2-yl-1,3-oxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups, including a sulfonyl group attached to a 4-methylphenyl group, a prop-2-enyl group, a thiophen-2-yl group, and a 1,3-oxazol-5-amine group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 4-methylphenyl and thiophen-2-yl groups are aromatic, while the 1,3-oxazol-5-amine group contains a heterocyclic ring .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the prop-2-enyl group could potentially undergo addition reactions, while the sulfonyl group might be susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, and stability would be influenced by the functional groups present .科学的研究の応用
Synthesis and Inhibitor Applications
- Synthesis and Enzyme Inhibition : A related sulfonamide compound was synthesized and evaluated for its inhibitory activities against acetylcholinesterase and human carbonic anhydrases. This research highlights the potential of sulfonamide derivatives in developing enzyme inhibitors (Bilginer et al., 2020).
Organic Synthesis and Antibiotic Development
Organic Synthesis for Antibiotics : Research into the synthesis of dimethyl sulfomycinamate, an acidic methanolysis product of sulfomycin antibiotics, involved a complex organic synthesis process, indicating the role of similar compounds in antibiotic development (Bagley et al., 2005).
Stereospecific C–S Coupling : A study demonstrated a copper-catalyzed stereospecific C–S coupling reaction involving similar sulfonamide derivatives, highlighting their utility in synthesizing benzylic thioethers, thioacetates, and sulfones (Jiang et al., 2018).
Material Science and Environmental Applications
Novel Nanofiltration Membranes : Research into novel sulfonated thin-film composite nanofiltration membranes, incorporating similar sulfonamide structures, showed improved water flux and dye treatment capabilities, indicating the compound's relevance in environmental applications (Liu et al., 2012).
Electrolysis of Reactive Dye : A study identified sulfonyl aromatic alcohols formed by the electrolysis of a reactive dye, suggesting the potential of similar sulfonamide structures in dye treatment and environmental chemistry (Elizalde-González et al., 2012).
Biomedical and Pharmacological Research
Antimicrobial Activities of Derivatives : The synthesis and antimicrobial activities of 1,2,4-triazole derivatives, including compounds structurally similar to the query molecule, were explored for potential applications in medicine and pharmacology (Bektaş et al., 2007).
Electrophoretic and Biocompatible Polymers : A study on the design of electrophoretic and biocompatible poly(2-oxazoline)s initiated by perfluoroalkanesulfoneimides, related to the query compound, showed their potential use in biomedicine (Hayashi & Takasu, 2015).
Poly Vinyl Alcohol/Acrylic Acid Hydrogels : Research into the functional modification of hydrogels through condensation with amine compounds, including sulfonamides, highlighted their application in developing biologically active materials (Aly & El-Mohdy, 2015).
将来の方向性
特性
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-prop-2-enyl-2-thiophen-2-yl-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-3-10-18-16-17(19-15(22-16)14-5-4-11-23-14)24(20,21)13-8-6-12(2)7-9-13/h3-9,11,18H,1,10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRFGIHBEAVSJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methylphenyl)sulfonyl-N-prop-2-enyl-2-thiophen-2-yl-1,3-oxazol-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2973211.png)


![Ethyl 5-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2973215.png)


![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2973220.png)
![(1S,2R,6S,7R,8R,9S)-4-Azatricyclo[5.2.1.02,6]decane-8,9-diol;hydrochloride](/img/structure/B2973221.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(4-chloro-2-methylphenoxy)butanoate](/img/structure/B2973224.png)

![5-[(3-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2973231.png)
